
2,2-Dibromobutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dibromobutanedioic acid can be synthesized through the bromination of maleic acid or fumaric acid. The reaction involves the addition of bromine to the double bond of maleic or fumaric acid, resulting in the formation of the dibromo derivative . The reaction conditions typically include the use of a solvent such as acetic acid and a bromine source. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to maleic or fumaric acid in large reactors. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound. The industrial process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dibromobutanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Reduction Reactions: The compound can be reduced to form butanedioic acid derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include hydroxide ions (OH-) and other nucleophiles. The reaction is typically carried out in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution: Hydroxy derivatives of butanedioic acid.
Reduction: Butanedioic acid or its derivatives.
Oxidation: Higher oxidation state compounds such as dibromoacetic acid.
科学的研究の応用
2,2-Dibromobutanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-dibromobutanedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used.
類似化合物との比較
2,2-Dibromobutanedioic acid can be compared with other dibromo derivatives of carboxylic acids, such as:
2,3-Dibromobutanedioic acid: Similar in structure but with bromine atoms at different positions.
2,2-Dibromo-3-nitrilopropionamide: A compound with a nitrile group instead of carboxylic acids.
2,2-Dibromo-2-cyanoacetamide: Another dibromo compound with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
特性
CAS番号 |
31624-82-5 |
|---|---|
分子式 |
C4H4Br2O4 |
分子量 |
275.88 g/mol |
IUPAC名 |
2,2-dibromobutanedioic acid |
InChI |
InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) |
InChIキー |
OHUZDYSSDJKBLQ-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)C(C(=O)O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


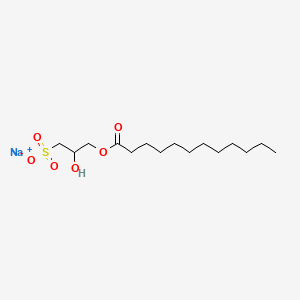
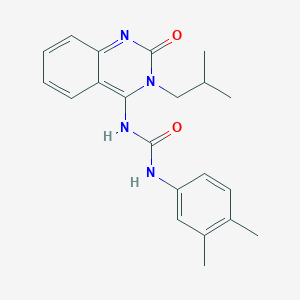
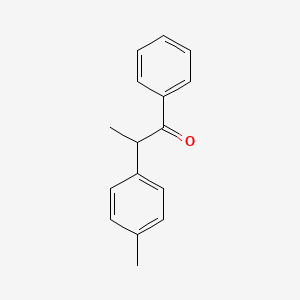

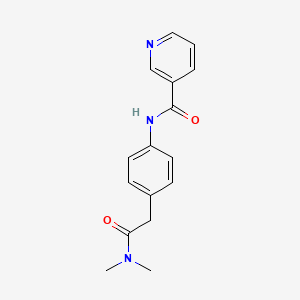
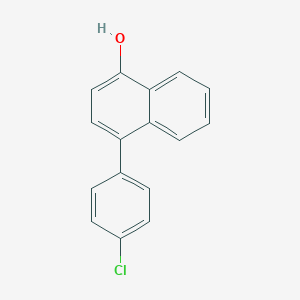

![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![3-(1-Phenylethenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B14128478.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)

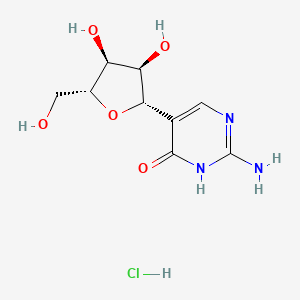
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)
